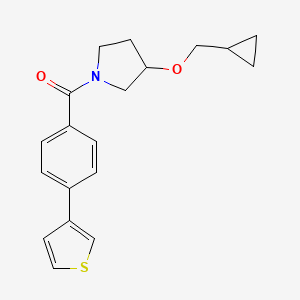

(3-(シクロプロピルメトキシ)ピロリジン-1-イル)(4-(チオフェン-3-イル)フェニル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

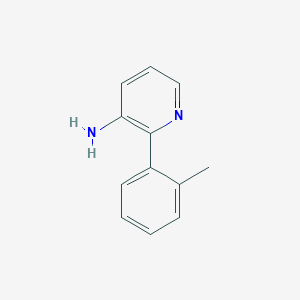

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic compound that features a complex structure combining a pyrrolidine ring, a cyclopropylmethoxy group, and a thiophenyl group

科学的研究の応用

- 研究者は、ピロリジン部分を含むインドール誘導体の抗ウイルス可能性を調査してきました。例えば:

- ピロリジン骨格は、抗菌活性について調査されてきました。 置換ピロリジン誘導体は、さまざまな細菌株に対してさまざまな有効性を示しています .

- この化合物の構造は、結核との闘いにおいて関連性がある可能性を示唆しています。 そのin vitro抗結核活性評価には、さらなる研究が必要です .

抗ウイルス活性

抗菌性

抗結核可能性

要約すると、「(3-(シクロプロピルメトキシ)ピロリジン-1-イル)(4-(チオフェン-3-イル)フェニル)メタノン」は、抗ウイルスおよび抗菌活性から炎症、癌、および抗酸化における潜在的な用途まで、さまざまな分野で有望です。 その完全な治療的可能性を解き放つには、さらなる研究が不可欠です . もっと詳しい情報や参考文献が必要な場合は、お気軽にお尋ねください!😊

作用機序

Target of Action

The compound “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” contains a pyrrolidine ring, which is a common structure in many biologically active compounds .

Mode of Action

The mode of action would depend on the specific target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives can have diverse ADME properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Cyclopropylmethoxy Group: This step often involves the reaction of cyclopropylmethanol with a suitable leaving group, such as a halide, in the presence of a base.

Attachment of the Thiophenyl Group: This is usually done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophenyl boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: For large-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:

Continuous Flow Chemistry: To improve reaction efficiency and scalability.

Catalyst Recycling: To reduce costs and environmental impact.

Automated Synthesis: To ensure consistency and reduce human error.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.

Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.

Substitution: The methoxy group can be substituted under nucleophilic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Material Science:

Biology and Medicine:

Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Biochemical Research: Used as a probe to study specific biochemical pathways.

Industry:

Pharmaceuticals: Potential use in the synthesis of new drug candidates.

Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

類似化合物との比較

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(phenyl)phenyl)methanone: Lacks the thiophenyl group, potentially altering its biological activity.

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(furan-3-yl)phenyl)methanone: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and reactivity.

Uniqueness: The combination of the cyclopropylmethoxy group, pyrrolidine ring, and thiophenyl group in (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone provides a unique structural framework that can confer specific reactivity and biological activity not seen in similar compounds.

特性

IUPAC Name |

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c21-19(20-9-7-18(11-20)22-12-14-1-2-14)16-5-3-15(4-6-16)17-8-10-23-13-17/h3-6,8,10,13-14,18H,1-2,7,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMLCJBKYHXMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2433870.png)

![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2433874.png)

![2-chloro-N-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridine-3-carboxamide](/img/structure/B2433875.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2433877.png)

![3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2433878.png)

![7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2433879.png)

amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2433881.png)

![5-bromo-2-chloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2433883.png)